molecular formula C19H13FN2 B13761921 N-(4-fluorophenyl)acridin-9-amine CAS No. 62382-99-4

N-(4-fluorophenyl)acridin-9-amine

Cat. No.: B13761921
CAS No.: 62382-99-4
M. Wt: 288.3 g/mol
InChI Key: WWNKWWZKEHPLLQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)acridin-9-amine is a compound belonging to the acridine family, characterized by the presence of a fluorophenyl group attached to the acridine core. Acridine derivatives are known for their broad range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)acridin-9-amine typically involves the reaction of 4-fluoroaniline with acridine derivatives under specific conditions. One common method includes the use of a catalyst such as p-toluenesulphonic acid in methanol, followed by microwave-assisted reactions . Another approach involves the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)acridin-9-amine stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. This unique structural feature may contribute to its potential as a therapeutic agent and its effectiveness in various industrial applications .

Properties

CAS No.

62382-99-4

Molecular Formula

C19H13FN2

Molecular Weight

288.3 g/mol

IUPAC Name

N-(4-fluorophenyl)acridin-9-amine

InChI

InChI=1S/C19H13FN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)

InChI Key

WWNKWWZKEHPLLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)F

Origin of Product

United States

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